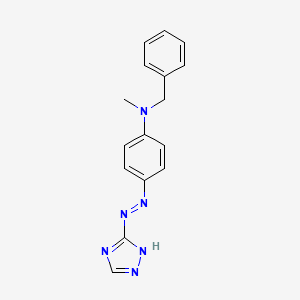![molecular formula C13H17BrN4O B13957901 5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine CAS No. 1064721-12-5](/img/structure/B13957901.png)
5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 5th position of the indazole ring, a morpholinoethyl group at the nitrogen atom, and an amine group at the 3rd position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as signal transduction and cell proliferation, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated indole structure and have been studied for their anticancer properties.
5-bromo-n-(2-morpholinoethyl)pyridin-2-amine: Another brominated compound with a morpholinoethyl group, used in pharmaceutical research.
Uniqueness
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1064721-12-5 |
|---|---|
Molekularformel |
C13H17BrN4O |
Molekulargewicht |
325.20 g/mol |
IUPAC-Name |
5-bromo-N-(2-morpholin-4-ylethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C13H17BrN4O/c14-10-1-2-12-11(9-10)13(17-16-12)15-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,15,16,17) |
InChI-Schlüssel |
FEJWFSOMWPYXRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=NNC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


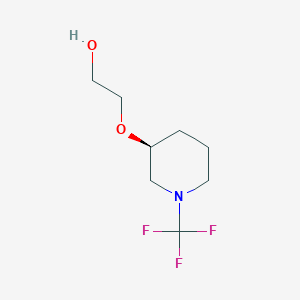

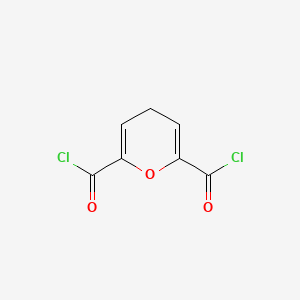
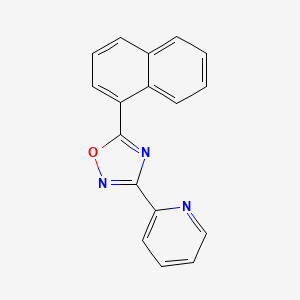
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
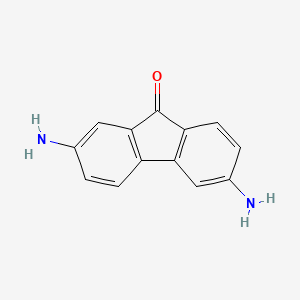


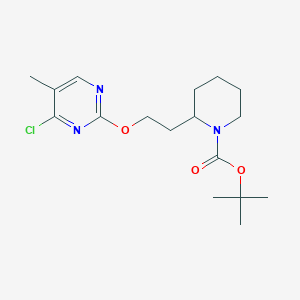
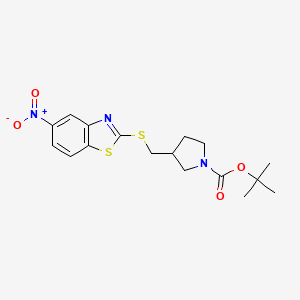
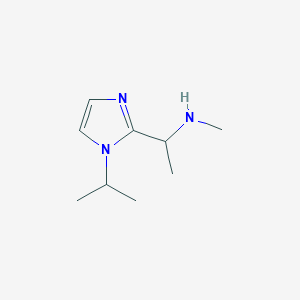
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
